![molecular formula C24H24N4O2S B2410264 2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[4-(methylsulfanyl)benzyl]acetamide CAS No. 1251552-97-2](/img/structure/B2410264.png)
2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[4-(methylsulfanyl)benzyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[4-(methylsulfanyl)benzyl]acetamide” is a complex organic molecule. It is a derivative of the pyrrolopyrimidine class of compounds . The molecular formula of this compound is C23H19F3N4O2 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyrrolopyrimidine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrimidine ring . The compound also contains an acetamide group and a methylsulfanyl group attached to a benzyl group .
科学的研究の応用
Antifolate Activity and Antitumor Agents
- Design and Synthesis for Antifolate Activity : Studies have demonstrated the synthesis of classical antifolate compounds aimed at inhibiting DHFR, an enzyme critical for DNA synthesis in cancer cells. These compounds, including variants of 2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[4-(methylsulfanyl)benzyl]acetamide, have shown significant inhibition of human DHFR and potent antitumor activities in various tumor cell cultures, underscoring their potential as antitumor agents (Gangjee et al., 2007).
Crystal Structure Insights
- Molecular Conformation : The crystal structures of related compounds have provided insights into their folded conformation, which is crucial for their interaction with biological targets. These structures help in understanding the compound's mechanism of action and optimizing its antitumor efficacy (Subasri et al., 2016).
Dual Inhibition of TS and DHFR
- Design for Dual Inhibition : Research has focused on designing compounds that not only target DHFR but also inhibit thymidylate synthase (TS), another enzyme vital for DNA synthesis in rapidly dividing cancer cells. This dual inhibition strategy enhances the compound's antitumor potential, with some synthesized analogues showing remarkable inhibitory potency against both enzymes and a range of tumor cell lines (Gangjee et al., 2008).
Synthesis and Characterization
- Novel Heterocyclic Compounds : The synthesis and characterization of novel heterocyclic compounds bearing the sulfamido moiety have been explored for their antimicrobial activities. These studies expand the application of related compounds beyond antitumor activities, indicating their versatility in scientific research (Nunna et al., 2014).
Potential Antitumor Agents
- Design and Synthesis as Antitumor Agents : Extensive research into the design and synthesis of compounds as potential antitumor agents has highlighted the importance of specific structural features for enhanced activity. This includes modifications aimed at inhibiting both TS and DHFR, revealing a promising avenue for the development of new cancer therapies (Gangjee et al., 2006).
将来の方向性
Future research could focus on elucidating the specific synthesis process, chemical reactions, mechanism of action, and physical and chemical properties of this compound. Additionally, studies could investigate its potential biological activities and safety profile. Given the wide range of biological activities exhibited by structurally similar compounds, this compound may have potential applications in medicinal chemistry .
特性
IUPAC Name |
2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c1-3-27-16-26-22-20(18-7-5-4-6-8-18)14-28(23(22)24(27)30)15-21(29)25-13-17-9-11-19(31-2)12-10-17/h4-12,14,16H,3,13,15H2,1-2H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWRCZIOMIOACS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NCC4=CC=C(C=C4)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
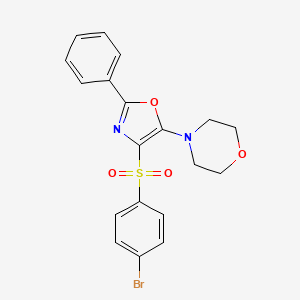
![2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one](/img/structure/B2410182.png)


![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2410186.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylthiazole-5-carboxamide](/img/structure/B2410187.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2410188.png)
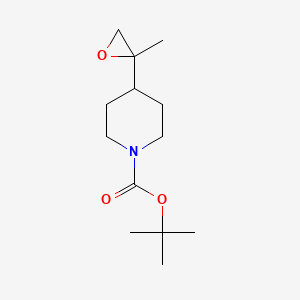
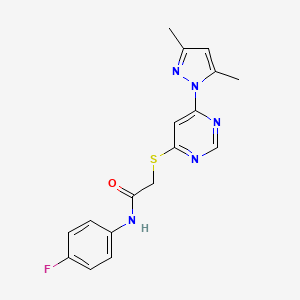
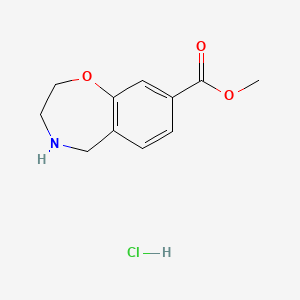
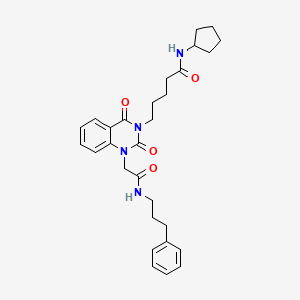
![N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2410200.png)
![N-(acetyloxy)-N-[(E)-(1-methyl-2-morpholino-1H-indol-3-yl)methylidene]amine](/img/structure/B2410202.png)
![1-(1H-indol-3-yl)-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B2410204.png)
